4-[(2-Methoxyethyl)amino]benzoic acid is an organic compound with the molecular formula C11H15NO3. It belongs to the class of benzoic acid derivatives, specifically characterized by the presence of a methoxyethyl amino group at the para position of the benzoic acid structure. This compound is notable for its potential applications in pharmaceuticals and materials science.
4-[(2-Methoxyethyl)amino]benzoic acid is classified under:
The synthesis of 4-[(2-Methoxyethyl)amino]benzoic acid can be achieved through several methods, including:
The molecular structure of 4-[(2-Methoxyethyl)amino]benzoic acid features:
4-[(2-Methoxyethyl)amino]benzoic acid can participate in various chemical reactions:
These reactions typically require specific catalysts or reagents:
The mechanism of action for 4-[(2-Methoxyethyl)amino]benzoic acid primarily relates to its interactions in biological systems:
Research indicates that derivatives of aminobenzoic acids often show promising biological activities, including anti-inflammatory and analgesic effects .
The compound's stability and reactivity make it suitable for various applications in medicinal chemistry and materials science.
4-[(2-Methoxyethyl)amino]benzoic acid has several potential applications:
Benzoic acid derivatives constitute a privileged scaffold in medicinal chemistry due to their metabolic stability, synthetic accessibility, and capacity for diverse electrostatic interactions. The para-aminobenzoic acid (PABA) substructure, in particular, is indispensable in bacterial folate biosynthesis, serving as the enzymatic substrate for dihydropteroate synthase (DHPS)—a target exploited by sulfonamide antibiotics [6] [8]. Structural mimics of PABA disrupt this pathway, exemplified by the anti-tubercular drug 4-aminosalicylic acid (Figure 1, III), which incorporates a phenolic hydroxyl group adjacent to the amino functionality, thereby generating a hydroxyl dihydrofolate antimetabolite [8]. Beyond antibacterials, benzoic acid derivatives serve as critical components in diverse therapeutic agents:
Table 1: Therapeutic Applications of Key Benzoic Acid Derivatives
Compound | Core Structure | Therapeutic Class | Mechanistic Role |
---|---|---|---|
Sulfonamides | 4-Aminobenzoic acid mimic | Antibacterial | Competitive DHPS inhibition |
Benzocaine (VI) | Ethyl 4-aminobenzoate | Local anesthetic | Sodium channel blockade |
Procainamide (IX) | 4-Amino-N-(diethylaminoethyl)benzamide | Antiarrhythmic | Sodium/potassium channel modulation |
Methotrexate (V) | PABA-glutamate hybrid | Antineoplastic | Dihydrofolate reductase inhibition |
Balsalazide (XI) | Azo-linked 4-aminobenzoic acid | Anti-inflammatory (IBD) | NF-κB pathway modulation |
Molecular hybridization strategies frequently incorporate 4-aminobenzoic acid due to its favorable interactions with binding pockets. For instance, Schiff bases conjugating PABA with salicylaldehydes or 5-nitrofurfural exhibit broad-spectrum antimicrobial activity by simultaneously disrupting folate metabolism and generating oxidative stress in pathogens [8]. Similarly, hydrazone derivatives demonstrate potent antimycobacterial effects against Mycobacterium fortuitum and M. tuberculosis H37Rv, underscoring the scaffold’s adaptability against resistant strains [9].
The 2-methoxyethylamino group (-NH-CH₂-CH₂-O-CH₃) in 4-[(2-Methoxyethyl)amino]benzoic acid confers distinct physicochemical advantages over simpler alkyl or aryl substituents. Compared to unsubstituted 4-aminobenzoic acid, this moiety enhances solubility parameters through ether oxygen-mediated hydrogen bonding while maintaining moderate membrane permeability (LogP 1.44 vs. PABA’s 0.83) [3] [4]. Conformationally, the ethylene glycol-derived chain adopts a dynamic pseudocyclic topology via weak intramolecular N-H⋯O (methoxy) interactions, reducing polar surface exposure and facilitating membrane penetration—a property validated through molecular dynamics simulations [7].
Table 2: Impact of N-Substituents on 4-Aminobenzoic Acid Derivatives
Substituent | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |
---|---|---|---|---|---|
-H (PABA) | 0.83 | 63.3 | 2 | 4 | 2 |
-CH₃ (N-Methyl) | 1.12 | 52.6 | 1 | 4 | 3 |
-CH₂CH₂OCH₃ | 1.44 | 58.6 | 2 | 5 | 5 |
-CH₂CH₃ (N-Ethyl) | 1.38 | 46.2 | 1 | 4 | 4 |
Critically, the electron-donating character of the methoxy group elevates the amino nitrogen’s nucleophilicity, enhancing π-electron delocalization across the benzoic acid system. This electronic modulation strengthens interactions with aromatic residue clusters in target proteins (e.g., tyrosine, phenylalanine) via π-π stacking or cation-π interactions. The flexible ethylene spacer also enables optimal pharmacophore projection, allowing terminal methoxy oxygen to serve as a hydrogen bond acceptor in deep binding pockets inaccessible to rigid scaffolds [3] [7].
4-[(2-Methoxyethyl)amino]benzoic acid serves as a multifunctional building block in hybrid pharmacophore design, particularly against resistant pathogens. Its integration into Dynamic Hybrid Pharmacophore Models (DHPMs) enables simultaneous engagement of multiple enzyme binding sites—a strategy validated for Mycobacterium tuberculosis dihydrodipicolinate reductase (Mtb-DapB), a target in lysine/peptidoglycan biosynthesis [2] [7]. In DHPM screening, molecules incorporating this benzoic acid derivative demonstrated superior structural diversity and binding affinity compared to conventional pharmacophore models:
Table 3: Performance of Hybrid vs. Conventional Pharmacophore Models for Anti-TB Screening
Pharmacophore Model | Screened Compounds | Hit Rate (%) | Structural Diversity (Tanimoto Index) | Avg. Docking Score (kcal/mol) |
---|---|---|---|---|
Conventional (CPM) | 1,563,764 | 0.18 | 0.32 ± 0.11 | -7.2 ± 1.4 |
Hybrid (DHPM) | 1,563,764 | 0.37 | 0.19 ± 0.08 | -9.6 ± 1.1 |
In DHPM development, molecular dynamics simulations (200 ns) of Mtb-DapB co-crystallized with NADPH and inhibitor 2,6-PDC identified stable interaction features across both cofactor (CBS) and substrate (SBS) binding sites. By covalently linking 2,6-PDC to NADPH via an n-propyl bridge—mimicking the spatial orientation of 4-[(2-Methoxyethyl)amino]benzoic acid’s flexible chain—the hybrid pharmacophore captured essential electrostatic contacts (e.g., carboxylate-Asp94, amino-Arg138) while accessing a cryptic subpocket [7]. Virtual screening of >1.5 million compounds using this DHPM yielded chemotypes with enhanced target specificity and drug-like properties, underscoring the scaffold’s utility in exploring uncharted chemical space against complex targets [2] [7].
Beyond enzymology, the benzoic acid core facilitates molecular hybridization through amide/ester coupling or Schiff base formation. For example, imine-linked conjugates with salicylaldehydes exhibit potent antifungal activity (MIC ≥7.81 µM) by combining folate antagonism with membrane disruption—proof of synergistic pharmacophore integration [8]. Similarly, hydrazone-coupled derivatives demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) through a multimodal mechanism distinct from parent drugs [9]. This adaptability positions 4-[(2-Methoxyethyl)amino]benzoic acid as a versatile vector in next-generation anti-infectives.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1